molecular formula C25H26O3 B14189220 1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene) CAS No. 919356-00-6

1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)

Cat. No.: B14189220
CAS No.: 919356-00-6
M. Wt: 374.5 g/mol
InChI Key: ODJOKCXEIUIZOY-UHFFFAOYSA-N
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Description

1,1’-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene) is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of methoxy groups and a prop-2-en-1-yl ether linkage, which contribute to its unique chemical properties. It is used in various scientific research applications due to its interesting structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride and 5-hydroxy-1,3-phenylenedimethanol.

    Etherification: The first step involves the etherification of 5-hydroxy-1,3-phenylenedimethanol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. This reaction forms the prop-2-en-1-yl ether linkage.

    Methoxybenzylation: The next step involves the reaction of the intermediate product with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride. This step introduces the methoxybenzyl groups to the compound.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form new ether derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: New ether derivatives with different alkyl groups.

Scientific Research Applications

1,1’-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The prop-2-en-1-yl ether linkage and methoxy groups play a crucial role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-ethoxybenzene): Similar structure but with ethoxy groups instead of methoxy groups.

    1,1’-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-hydroxybenzene): Similar structure but with hydroxy groups instead of methoxy groups.

    1,1’-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-chlorobenzene): Similar structure but with chloro groups instead of methoxy groups.

Uniqueness

1,1’-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene) is unique due to the presence of methoxy groups, which influence its chemical reactivity and biological activity. The prop-2-en-1-yl ether linkage also contributes to its distinct properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

919356-00-6

Molecular Formula

C25H26O3

Molecular Weight

374.5 g/mol

IUPAC Name

1,3-bis[(4-methoxyphenyl)methyl]-5-prop-2-enoxybenzene

InChI

InChI=1S/C25H26O3/c1-4-13-28-25-17-21(14-19-5-9-23(26-2)10-6-19)16-22(18-25)15-20-7-11-24(27-3)12-8-20/h4-12,16-18H,1,13-15H2,2-3H3

InChI Key

ODJOKCXEIUIZOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=CC(=C2)OCC=C)CC3=CC=C(C=C3)OC

Origin of Product

United States

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